Physicochemical Profile: Unsubstituted Core Shows Higher Lipophilicity and Lower TPSA than Substituted Analogs
The unsubstituted benzamide core of N-(4-piperidin-1-ylphenyl)benzamide possesses a distinct physicochemical profile that differentiates it from its substituted analogs. Its calculated XLogP3 is 3.6, which is markedly higher than that of more polar derivatives like 3-nitro-N-(4-piperidin-1-ylphenyl)benzamide. Its topological polar surface area (TPSA) of 32.3 Ų is also minimal, providing a specific baseline that influences membrane permeability and is a crucial parameter for CNS drug design [1]. These properties make it an essential reference point for optimizing the pharmacokinetic profiles of novel benzamide-based leads.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.6 |
| Comparator Or Baseline | 3-nitro-N-(4-piperidin-1-ylphenyl)benzamide: estimated lower due to polar nitro group; 2-methoxy-N-(4-piperidin-1-ylphenyl)benzamide: estimated lower XLogP |
| Quantified Difference | Higher lipophilicity compared to polar substituted analogs (qualitative comparison based on functional group contributions) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) [1]. |
Why This Matters
The specific physicochemical signature of the unsubstituted scaffold serves as a critical control for optimizing ADME properties during lead development, where deviations in lipophilicity can drastically alter a drug candidate's bioavailability and CNS penetration.
- [1] PubChem. Compound Summary for CID 732495, N-(4-piperidinophenyl)benzamide. National Center for Biotechnology Information (2025). View Source
